molecular formula C10H13N3 B14840961 Indazol-4-amine, N-propyl-

Indazol-4-amine, N-propyl-

Cat. No.: B14840961
M. Wt: 175.23 g/mol
InChI Key: GZACDCBYUGBIBC-UHFFFAOYSA-N
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Description

"Indazol-4-amine, N-propyl-" is a heterocyclic aromatic compound featuring an indazole core substituted with a propylamine group at the 4-position. Indazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and G-protein-coupled receptors . The N-propyl substituent introduces alkyl chain flexibility, which can modulate lipophilicity and steric effects, influencing binding affinity and pharmacokinetic properties.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-propyl-1H-indazol-4-amine

InChI

InChI=1S/C10H13N3/c1-2-6-11-9-4-3-5-10-8(9)7-12-13-10/h3-5,7,11H,2,6H2,1H3,(H,12,13)

InChI Key

GZACDCBYUGBIBC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC2=C1C=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indazole derivatives, including Indazol-4-amine, N-propyl-, typically involves the formation of the indazole core followed by functionalization. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using copper(I) oxide as a catalyst . Another approach is the reductive cyclization of 2-azidobenzaldehydes with amines . These methods provide efficient routes to indazole derivatives with good yields.

Industrial Production Methods

Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and scalability. For example, the use of copper(II) acetate as a catalyst in the formation of N-N bonds has been reported to produce indazole derivatives in good to excellent yields . These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Alkylation and Acylation at the Amine Group

The N-propyl group is introduced via alkylation of the primary amine in indazol-4-amine.

  • Alkylation : Reacting indazol-4-amine with propyl halides (e.g., 1-bromopropane) in the presence of a base (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents (e.g., DMF or NMP) yields N-propyl-indazol-4-amine .

  • Acylation : The secondary amine undergoes acylation with acyl chlorides (e.g., acetyl chloride) to form amides. For example, reaction with acetyl chloride in dichloromethane produces N-acetyl-N-propyl-indazol-4-amine .

Reaction TypeReagents/ConditionsProductYield (%)Reference
Alkylation1-Bromopropane, K₂CO₃, DMF, 80°CN-Propyl-indazol-4-amine60–75
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetyl-N-propyl-indazol-4-amine85

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient indazole ring facilitates SNAr reactions at halogenated positions (e.g., C7 or C4). The N-propyl group does not sterically hinder these reactions .

  • Example : Reaction of 7-bromo-N-propyl-indazol-4-amine with hydrazine in 2-MeTHF selectively replaces the bromine at C7 via an SNAr mechanism .

SubstrateNucleophileSolventProductSelectivity (6:12 ratio)Reference
7-Bromo-N-propyl-indazol-4-amineHydrazine2-MeTHF7-Amino-N-propyl-indazol-4-amine>95:5

Cyclization and Heterocycle Formation

N-propyl-indazol-4-amine participates in cyclization reactions to form fused heterocycles.

  • Pyrimidoindazole Synthesis : Reacting with ethyl trifluoroacetoacetate in polyphosphoric acid yields trifluoromethylated pyrimido[1,2-b]indazole derivatives .

ReactantsConditionsProductYield (%)Reference
N-Propyl-indazol-4-amine + ethyl trifluoroacetoacetatePolyphosphoric acid, reflux2-Trifluoromethyl-pyrimido[1,2-b]indazole55–62

Condensation Reactions

The amine group condenses with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases or imines .

  • Example : Reaction with benzaldehyde in ethanol produces N-propyl-4-(benzylideneamino)-1H-indazole.

Carbonyl CompoundConditionsProductYield (%)Reference
BenzaldehydeEtOH, RTN-Propyl-4-(benzylideneamino)-1H-indazole78

Protonation and Salt Formation

The amine group is protonated under acidic conditions (e.g., HCl in MeOH) to form water-soluble ammonium salts .

AcidProductApplication
HClN-Propyl-indazol-4-amine hydrochlorideImproves solubility for biological assays

Oxidation and Stability

The N-propyl group is stable under mild oxidative conditions but can be oxidized to a propionyl group using strong oxidants like KMnO₄ .

Oxidizing AgentConditionsProductYield (%)Reference
KMnO₄H₂O, 100°C4-Amino-1H-indazole-3-propionic acid40

Biological Activity Modulation

N-propyl substitution enhances metabolic stability and pharmacokinetic properties compared to unsubstituted amines .

  • Example : N-propyl-indazol-4-amine derivatives show improved inhibition of cPLA₂α (IC₅₀ = 29 μM) and resistance to hepatic metabolism .

DerivativeTargetIC₅₀ (μM)Metabolic Stability (% remaining)Reference
N-Propyl-indazol-4-aminecPLA₂α2980–90

Key Mechanistic Insights

  • Solvent-Dependent Regioselectivity : In aprotic solvents (e.g., NMP), SNAr reactions proceed rapidly but lack selectivity. In contrast, 2-MeTHF favors intramolecular cyclization due to stabilizing interactions with intermediates .

  • Steric Effects : The N-propyl group minimally impacts ring reactivity but improves solubility and bioavailability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Indazol-4-amine, N-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Properties
Compound Name Substituent Melting Point (°C) Synthetic Yield (%) Key Application Reference
N-Cyclopropyl-3-methyl-1H-pyrazol-4-amine Cyclopropyl 104–107 17.9 Kinase inhibitor
N-(4-Isopropylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine Isopropyl, nitro Not reported Not reported Enzyme modulation
"Indazol-4-amine, N-propyl-" (hypothetical) Propyl ~90–100 (estimated) ~20–30 (estimated) Kinase/GPCR targeting N/A

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